(4-bromo-3,5-dimethylphenyl)hydrazine
Description
Structure
3D Structure
Properties
CAS No. |
1698734-91-6 |
|---|---|
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-7(11-10)4-6(2)8(5)9/h3-4,11H,10H2,1-2H3 |
InChI Key |
GOZVYVDYJXVQLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NN |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 3,5 Dimethylphenyl Hydrazine
Established Synthetic Pathways and Precursors
The traditional and most well-documented route to (4-bromo-3,5-dimethylphenyl)hydrazine involves a two-step process starting from the corresponding aniline (B41778) derivative. This method, while reliable, often utilizes harsh reagents and conditions.
Synthesis via Diazotization and Reduction of Corresponding Anilines
The primary and most conventional method for synthesizing this compound begins with the precursor 4-bromo-3,5-dimethylaniline (B1281281). rsc.orgspcmc.ac.in This synthesis follows a well-established two-step reaction sequence: diazotization followed by reduction. libretexts.orggoogle.com
First, the aromatic primary amine, 4-bromo-3,5-dimethylaniline, is converted into a diazonium salt. This is typically achieved by treating an acidic solution of the aniline with sodium nitrite (B80452) at low temperatures, generally between 0 and 5°C, to prevent the unstable diazonium salt from decomposing. spcmc.ac.inlibretexts.org
Following the diazotization, the resulting diazonium salt is reduced to the corresponding hydrazine (B178648). A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. libretexts.orglibretexts.org This method is widely used for the preparation of various substituted phenylhydrazines. Other reducing agents such as sodium bisulfite or zinc dust can also be employed for this purpose. libretexts.orglibretexts.org The general reaction is depicted below:
Step 1: Diazotization
4-bromo-3,5-dimethylaniline + NaNO₂ + 2HCl → (4-bromo-3,5-dimethylphenyl)diazonium chloride + 2H₂O
Step 2: Reduction(4-bromo-3,5-dimethylphenyl)diazonium chloride + 2SnCl₂ + 4HCl → this compound hydrochloride + 2SnCl₄
The hydrazine is typically isolated as its hydrochloride salt, which is often more stable than the free base.
A patent for the preparation of the structurally similar 3,5-dimethylphenylhydrazine from 3,5-dimethylaniline (B87155) highlights the use of sodium pyrosulfite as the reducing agent, which can shorten reaction times and improve product purity. acs.org
| Precursor | Reagents | Key Conditions | Product | Ref. |
| 4-bromo-3,5-dimethylaniline | 1. NaNO₂, HCl 2. SnCl₂, HCl | Low temperature (0-5°C) for diazotization | This compound hydrochloride | rsc.orglibretexts.orglibretexts.org |
| 3,5-dimethylaniline | 1. NaNO₂, HCl 2. Na₂S₂O₅ | 10-35°C, pH 7-9 for reduction | 3,5-dimethylphenylhydrazine | acs.org |
Alternative Synthetic Routes and Their Comparative Analysis
While the diazotization-reduction pathway is the most common, alternative strategies for the synthesis of arylhydrazines exist. One notable method involves the nucleophilic aromatic substitution of an aryl halide with hydrazine. However, this approach is generally less favored for substrates like this compound due to the presence of the bromine atom, which could also be a site for nucleophilic attack under harsh conditions.
More recently, metal-catalyzed cross-coupling reactions have emerged as a powerful alternative for the formation of the C-N bond in arylhydrazines. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. For instance, palladium-catalyzed coupling of aryl halides with protected hydrazine derivatives has been reported. lookchem.com Copper-catalyzed systems have also been developed for the synthesis of substituted pyrazoles from hydrazines, indicating the utility of copper in facilitating reactions involving hydrazine moieties. thieme-connect.de
A comparative analysis of these methods reveals a trade-off between traditional reliability and modern efficiency and safety. The diazotization-reduction method is well-established and uses readily available, albeit often hazardous, reagents. Metal-catalyzed methods, while potentially offering milder conditions and higher yields, may require more expensive and specialized catalysts and ligands.
Development of Novel and Green Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. This trend has also impacted the synthesis of arylhydrazines, with research focusing on greener reaction conditions, catalytic strategies, and the application of advanced technologies like continuous flow synthesis.
Exploration of Environmentally Benign Reaction Conditions for this compound Synthesis
The principles of green chemistry encourage the use of less hazardous chemicals and reaction conditions. For the synthesis of this compound, this can be approached by exploring alternative reducing agents to the often-toxic stannous chloride. Sodium bisulfite is a milder and less toxic alternative. libretexts.orglibretexts.org
Furthermore, the use of photocatalysis is a burgeoning area in green chemistry. Visible-light-driven reactions can often be carried out at ambient temperature, reducing energy consumption. Recent studies have demonstrated the use of polyoxometalates as photocatalysts for the synthesis of aryl sulfones from arylhydrazines, showcasing the potential of photocatalysis in reactions involving hydrazine derivatives. rsc.org Sunlight-driven photocatalytic synthesis of aryl hydrazides has also been achieved, further highlighting the potential of harnessing light energy for these transformations. researchgate.net
Catalytic Strategies in the Preparation of this compound
The development of catalytic methods for arylhydrazine synthesis is a key area of research aimed at improving efficiency and reducing waste. As mentioned, palladium and copper-based catalysts have shown promise. lookchem.comthieme-connect.de Nickel-catalyzed photoredox coupling of aryl halides with tert-butyl carbazate (B1233558) has been developed as a powerful alternative to palladium-catalyzed methods. lookchem.comrsc.org This approach offers high selectivity and can be performed under mild conditions.
The generation of aryl radicals from arylhydrazines using catalytic iodine in the air has also been reported for arylation reactions, suggesting the potential for catalytic systems that avoid heavy metals. thieme-connect.com
| Catalytic System | Reactants | Key Features | Potential Application | Ref. |
| Nickel/Photoredox | Aryl halide, tert-butyl carbazate | High selectivity, alternative to palladium | Synthesis from aryl halides | lookchem.comrsc.org |
| Copper(II) nitrate | Hydrazine, dicarbonyl compound | Room temperature, acid-free | Synthesis of related heterocycles | thieme-connect.de |
| Polyoxometalates | Arylhydrazine, sulfinate | Visible light, sustainable | Green synthesis applications | rsc.org |
| Iodine | Arylhydrazine | Metal-free, aerobic conditions | Arylation reactions | thieme-connect.com |
Continuous Flow Synthesis Applications for Improved Efficiency
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. chemdistgroup.commit.edu The synthesis of hazardous intermediates like diazonium salts can be made safer in continuous flow reactors due to the small reaction volumes and precise control over reaction parameters. mpg.de
The application of continuous flow technology to the synthesis of arylhydrazines is an active area of research. A nickel/photoredox-catalyzed C-N coupling of hydrazine derivatives with aryl halides has been successfully implemented in a continuous-flow photochemical protocol. lookchem.comrsc.org This method allows for short residence times and high selectivity. Furthermore, the synthesis and purification of aryldiazomethanes from hydrazones have been demonstrated in a continuous flow system, highlighting the technology's utility in handling potentially unstable diazo compounds. nih.gov These advancements pave the way for the development of safer, more efficient, and scalable processes for the production of this compound.
Optimization of Reaction Parameters for Yield and Purity in Research Scale
The initial step, the synthesis of 4-bromo-3,5-dimethylaniline from 3,5-dimethylaniline, can be achieved with a reported yield of 68.2% by reacting 3,5-dimethylaniline with N-bromosuccinimide (NBS) in acetonitrile (B52724) at room temperature for 16 hours. chemicalbook.com Another procedure involves the reaction of 3,5-dimethylaniline with trifluoroacetic anhydride (B1165640) followed by bromine in dichloromethane, yielding the crude product in high yield. chemicalbook.com
The subsequent diazotization and reduction are the most critical stages for optimization. The diazotization is typically carried out in an acidic medium, such as hydrochloric acid, using sodium nitrite as the diazotizing agent at low temperatures, generally between 0 and 5 °C, to ensure the stability of the diazonium salt. google.comgoogle.com The reduction of the diazonium salt can be achieved using various reducing agents, with stannous chloride in concentrated hydrochloric acid or sodium sulfite (B76179) being common choices. google.comorgsyn.org
Key parameters that are systematically varied to optimize the yield and purity include:
Temperature: Maintaining a low temperature during diazotization is crucial to prevent the premature decomposition of the diazonium salt. The temperature of the subsequent reduction step is also a key variable; for instance, reductions with sodium sulfite often involve an initial low-temperature addition followed by warming to 60–70 °C to complete the reaction. orgsyn.org
Reagent Stoichiometry: The molar ratios of the aniline derivative, acid, sodium nitrite, and the reducing agent are carefully controlled. An excess of the reducing agent is often employed to ensure complete conversion of the diazonium salt.
Reaction Time: The duration of both the diazotization and reduction steps is optimized to maximize product formation while minimizing the formation of by-products.
pH Control: For reductions utilizing sodium sulfite, the pH of the reaction mixture is a critical parameter that must be carefully controlled, often within a range of 4 to 10. google.com
A typical, though hypothetical, optimization study for the synthesis of this compound from 4-bromo-3,5-dimethylaniline might involve the experiments detailed in the following table:
Table 1: Hypothetical Optimization of this compound Synthesis
| Experiment | Diazotization Temperature (°C) | Reducing Agent | Reduction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 0-5 | SnCl₂ in HCl | 5-10 | 2 | 75 | 90 |
| 2 | 0-5 | SnCl₂ in HCl | 20-25 | 2 | 72 | 88 |
| 3 | 10-15 | SnCl₂ in HCl | 5-10 | 2 | 65 | 85 |
| 4 | 0-5 | Na₂SO₃ | 5 -> 60 | 3 | 80 | 95 |
| 5 | 0-5 | Na₂SO₃ | 5 -> 70 | 3 | 82 | 96 |
Methodological Advancements in Scale-Up Synthesis for Research Purposes
Scaling up the synthesis of this compound from the benchtop to a larger research scale (e.g., for extensive biological screening or further synthetic elaboration) introduces challenges related to heat and mass transfer, reaction control, and safety, particularly concerning the handling of potentially unstable diazonium salt intermediates. Methodological advancements have focused on addressing these challenges to improve efficiency, safety, and reproducibility.
One of the most significant advancements in this area is the adoption of continuous flow synthesis . In a continuous flow process, reagents are pumped through a network of tubing and reactors where the reactions occur. This methodology offers several advantages over traditional batch processing for the synthesis of substituted phenylhydrazines:
Enhanced Safety: The small internal volume of the reactor system minimizes the amount of hazardous diazonium salt present at any given time, significantly reducing the risk of uncontrolled exothermic decomposition.
Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise and efficient temperature control, which is critical for both the low-temperature diazotization and the subsequent reduction step.
Rapid Optimization: Flow chemistry systems allow for the rapid screening of reaction parameters, such as temperature, residence time, and reagent stoichiometry, by simply adjusting the flow rates and temperatures, thus accelerating the optimization process.
Seamless Integration of Steps: Diazotization, reduction, and even subsequent work-up and purification steps can be integrated into a single, continuous process, reducing manual handling and the potential for human error.
Patents describe continuous flow processes for the synthesis of phenylhydrazine (B124118) salts where the diazotization, reduction, and acidolysis/salting-out steps are integrated into a single reactor system, with total reaction times being significantly reduced, in some cases to under 20 minutes.
The table below illustrates a hypothetical comparison of a traditional batch process with a continuous flow process for the research-scale production of this compound.
| Purity | Good to high | Consistently high |
Reactivity and Mechanistic Studies of 4 Bromo 3,5 Dimethylphenyl Hydrazine
Fundamental Reactivity Patterns of Arylhydrazine Scaffolds
Arylhydrazines are a cornerstone of modern organic chemistry, prized for their versatility in constructing a wide array of nitrogen-containing heterocyclic compounds, many of which possess significant biological activity. nih.gov The fundamental reactivity of the arylhydrazine scaffold, including that of (4-bromo-3,5-dimethylphenyl)hydrazine, is characterized by several key patterns:
Nucleophilic Character : The terminal nitrogen atom of the hydrazine (B178648) moiety possesses a lone pair of electrons, rendering it nucleophilic. This allows arylhydrazines to readily react with electrophiles, most notably the carbonyl group of aldehydes and ketones to form hydrazones. testbook.com
Precursors to Heterocycles : Arylhydrazines are indispensable starting materials in numerous named reactions for synthesizing heterocyclic systems. The most prominent of these is the Fischer indole (B1671886) synthesis, which converts an arylhydrazine and a carbonyl compound into an indole ring system. testbook.comwikipedia.orgjk-sci.com They are also used in the synthesis of other heterocycles like pyrazoles and triazines. wikipedia.orgnih.gov
Redox Activity : The hydrazine functional group can undergo both oxidation and reduction. Oxidation can lead to the formation of corresponding azo compounds, while reduction can yield amines. Under certain conditions, oxidation can proceed via radical intermediates, making arylhydrazines valuable precursors for arylation reactions. nih.govacs.org
Synthesis : The preparation of arylhydrazines typically involves the diazotization of a corresponding arylamine, followed by a reduction step. nih.govgoogle.com For instance, 4-bromo-3,5-dimethylaniline (B1281281) can be converted into its diazonium salt and then reduced with agents like sodium sulfite (B76179) to yield this compound.
Investigation of Electrophilic and Nucleophilic Properties of this compound
The electrophilic and nucleophilic nature of this compound is a direct consequence of its structure, with the hydrazine group serving as the primary center of nucleophilicity and the aromatic ring, influenced by its substituents, modulating this property and offering sites for other transformations.
Role of this compound as a Precursor in Classic Organic Reactions
This substituted arylhydrazine serves as a key building block in several canonical organic reactions, enabling the synthesis of complex heterocyclic structures.
Mechanistic Elucidation in Fischer Indole Synthesis Applications
The Fischer indole synthesis is arguably the most significant reaction involving arylhydrazines. Discovered by Emil Fischer in 1883, this reaction produces an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. testbook.comnih.gov The general mechanism, which applies to this compound, proceeds through several key steps: wikipedia.orgnih.gov
Hydrazone Formation : The nucleophilic this compound reacts with an aldehyde or ketone to form the corresponding (4-bromo-3,5-dimethylphenyl)hydrazone.
Tautomerization : The hydrazone tautomerizes to its enamine form (an 'ene-hydrazine').
wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : Following protonation of the enamine, a concerted pericyclic rearrangement, known as a wikipedia.orgwikipedia.org-sigmatropic rearrangement, occurs. This is often the rate-determining step and results in the cleavage of the N-N bond and the formation of a C-C bond. nih.gov
Aromatization and Cyclization : The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the amino group on the imine carbon forms a five-membered ring (an aminal).
Elimination : Finally, the elimination of an ammonia (B1221849) molecule under the acidic conditions yields the stable, aromatic indole product.
When this compound is used, the resulting indole will specifically bear a bromine atom at the 5-position and methyl groups at the 4- and 6-positions. The reaction can be catalyzed by various Brønsted or Lewis acids, such as polyphosphoric acid, hydrochloric acid, or zinc chloride. nih.gov
Exploration of Japp-Klingemann and Other Heterocyclization Reactions
Beyond indole synthesis, this compound is a precursor for other important heterocycles.
The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto-acids or β-keto-esters and an aryl diazonium salt. wikipedia.orgsynarchive.com These hydrazones can then be used in a subsequent Fischer indole synthesis. wikipedia.orgyoutube.com
The mechanism involves: wikipedia.org
Diazotization : The parent amine, 4-bromo-3,5-dimethylaniline, is treated with a diazotizing agent (e.g., NaNO2, HCl) to form the (4-bromo-3,5-dimethylphenyl)diazonium salt.
Enolate Formation : The β-keto-ester is deprotonated with a base to form a nucleophilic enolate.
Coupling : The enolate attacks the electrophilic diazonium salt to form an azo compound.
Hydrolysis and Decomposition : The azo intermediate undergoes hydrolysis and cleavage (often losing a carboxyl or acyl group) to yield the final hydrazone.
Other heterocyclization reactions involving substituted hydrazines include the synthesis of:
Pyrazoles : These five-membered rings can be formed through cyclization reactions of appropriately substituted hydrazone intermediates. wikipedia.org
1,2,4-Triazines : Substituted hydrazines can react with specific synthons to build the triazine core. nih.gov
Thiazoles : In multi-step syntheses, the pyrazole (B372694) ring derived from the hydrazine can be further functionalized and used to construct other heterocyclic systems like thiazoles. mdpi.com
Studies on Redox Chemistry and Radical-Mediated Transformations
The redox behavior of arylhydrazines, including this compound, is a field of significant interest, particularly concerning the generation of radical species. Hydrazines are known to undergo oxidative activation, which can lead to the formation of reactive free radical intermediates. nih.govresearchgate.net
Recent studies have leveraged this reactivity for synthetic purposes. Arylhydrazines can serve as effective sources of aryl radicals for C-C and C-heteroatom bond formation. nih.gov For example, a notable transformation is the arylation of other substrates where the arylhydrazine acts as the arylation agent, releasing dinitrogen and water as byproducts, which is environmentally benign. nih.gov
Specific radical-mediated transformations involving arylhydrazines include:
Arylation of Naphthoquinones : In the presence of catalytic iodine and air as the oxidant, arylhydrazines can generate aryl radicals that add to 1,4-naphthoquinones. acs.org
Synthesis of Aryl Iodides : A metal-free method allows for the conversion of arylhydrazines directly to aryl iodides using molecular iodine. The proposed mechanism involves the oxidation of the hydrazine to a diazonium salt, which then undergoes single-electron transfer from an iodide anion to generate an aryl radical. acs.org
| Reaction Type | Reagents | Product Type | Ref |
| Arylation | Catalytic I₂, Air | Arylated Naphthoquinones | acs.org |
| Iodination | I₂ in DMSO | Aryl Iodides | acs.org |
| Oxidative Cross-Coupling | Pd catalyst, Oxidant | Arylated Heterocycles | nih.gov |
Impact of Bromo and Methyl Substituents on Reaction Selectivity and Kinetics
The bromo and methyl groups on the phenyl ring of this compound are not mere spectators; they exert profound electronic and steric effects that influence reaction outcomes.
Electronic Effects :
Methyl Groups (-CH₃) : Positioned at C3 and C5, these groups are electron-donating via induction and hyperconjugation. This increases the electron density of the aromatic ring, making the compound more electron-rich than unsubstituted phenylhydrazine (B124118). This enhances the nucleophilicity of the hydrazine moiety.
Bromo Group (-Br) : Located at C4, the bromine atom is electronegative and pulls electron density from the ring via an inductive effect (-I). It can donate electron density via resonance (+R), but for halogens, the inductive effect typically dominates. This electron withdrawal counteracts the effect of the methyl groups.
Steric Effects : The two methyl groups ortho to the bromine and meta to the hydrazine group introduce significant steric bulk. This can influence the approach of reagents to the hydrazine functional group and may affect the conformation of intermediates. In the Fischer indole synthesis, for example, this steric hindrance could impact the rate of the initial hydrazone formation and the subsequent cyclization step, depending on the size of the carbonyl substrate.
Impact on Selectivity and Kinetics :
Kinetics : The enhanced nucleophilicity from the methyl groups is expected to accelerate the initial step of the Fischer indole synthesis (hydrazone formation). The rate of the subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement is also sensitive to the electronic nature of the substituents.
Steric and Electronic Effects on Reactivity Profiles
The reactivity of this compound is intricately governed by the interplay of steric and electronic effects imparted by the substituents on the aromatic ring. The two methyl groups at positions 3 and 5, flanking the hydrazine substituent, exert a significant steric influence. This steric hindrance can modulate the approach of reactants to the nitrogen atoms of the hydrazine, potentially affecting reaction rates and the stability of intermediates.
Electronically, the methyl groups are weakly electron-donating through hyperconjugation, which increases the electron density on the phenyl ring and, to a lesser extent, on the hydrazine moiety. This enhanced nucleophilicity of the hydrazine can facilitate its initial reaction with electrophilic partners, such as the carbonyl group of aldehydes and ketones in the formation of hydrazones.
These competing electronic effects, in combination with the steric bulk of the methyl groups, create a unique reactivity profile for this compound. For instance, in the Fischer indole synthesis, the electronic nature of the substituents on the phenylhydrazine ring can influence the rate-determining vedantu.comvedantu.com-sigmatropic rearrangement step. While electron-donating groups generally accelerate this step, the presence of the electron-withdrawing bromine may have a retarding effect.
Derivatization and Functionalization Strategies for 4 Bromo 3,5 Dimethylphenyl Hydrazine
Synthesis of Novel Hydrazone Derivatives
Hydrazones are a significant class of compounds synthesized from (4-bromo-3,5-dimethylphenyl)hydrazine. These derivatives are formed through the condensation of the hydrazine (B178648) with various carbonyl compounds, leading to molecules with a characteristic >C=N-NH- functional group.
The reaction of this compound with aldehydes and ketones is a classic example of a condensation reaction, also known as a nucleophilic addition-elimination reaction. chemguide.co.uk In this process, the nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding hydrazone. chemguide.co.uk
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and can be catalyzed by the addition of a small amount of acid. chemguide.co.uknih.gov The choice of the carbonyl compound significantly influences the structure and properties of the resulting hydrazone. A variety of aldehydes and ketones can be employed, leading to a wide range of substituted hydrazone derivatives. nih.gov For instance, the reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) is a well-known test for identifying aldehydes and ketones, resulting in the formation of a brightly colored precipitate. chemguide.co.uk
A general scheme for this reaction is presented below:

Table 1: Examples of Carbonyl Compounds Used in Condensation Reactions
| Carbonyl Compound | Product Class |
| Benzaldehyde | Aromatic Hydrazone |
| Acetone | Aliphatic Hydrazone |
| Cyclohexanone | Alicyclic Hydrazone |
| Glyoxal | Bis-hydrazone |
This table showcases a few examples of carbonyl compounds that can be reacted with this compound to generate diverse hydrazone structures.
The hydrazones derived from this compound exhibit significant structural diversity, which arises from the variety of aldehydes and ketones that can be used in their synthesis. This diversity allows for the fine-tuning of the steric and electronic properties of the final molecule.
The conformational analysis of these hydrazones is crucial for understanding their three-dimensional structure and potential interactions with biological targets or other molecules. The C=N double bond in the hydrazone linkage leads to the possibility of E/Z (geometric) isomerism. The preferred conformation is often influenced by steric hindrance and electronic effects of the substituents on both the phenyl ring and the carbonyl-derived portion of the molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are instrumental in determining the precise conformation and configuration of these compounds. tubitak.gov.tr
Formation of Substituted Hydrazides and Carbazates
Beyond hydrazones, this compound can be acylated to form substituted hydrazides. This reaction typically involves treating the hydrazine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). The resulting hydrazides possess an amide-like linkage and are important intermediates in organic synthesis. researchgate.net
Furthermore, reaction with chloroformates can yield carbazates. Carbazates are esters of carbazic acid and are valuable precursors for the synthesis of various heterocyclic compounds and other functionalized molecules. researchgate.net The synthesis of N-aryl hydrazides can be achieved through copper-catalyzed coupling reactions of N-Boc hydrazine with aryl bromides. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position
The bromine atom on the phenyl ring of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
The Suzuki-Miyaura coupling is a versatile method for creating a new carbon-carbon bond by reacting the bromo-substituted hydrazine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. mdpi.com The use of different aryl or heteroaryl boronic acids allows for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, leading to a library of arylated hydrazine derivatives. asianpubs.orgresearchgate.netrsc.org The general catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
Table 2: Representative Boronic Acids for Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Group Introduced |
| Phenylboronic acid | Phenyl |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |
| Thiophene-2-boronic acid | Thiophen-2-yl |
| Pyridine-3-boronic acid | Pyridin-3-yl |
This table illustrates the diversity of aryl groups that can be introduced onto the this compound scaffold using the Suzuki-Miyaura coupling.
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the bromo-substituted hydrazine and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov This methodology is highly effective for the synthesis of arylalkynes. Recent advancements have led to the development of copper-free Sonogashira coupling protocols. nih.gov
The Heck reaction provides a means to couple the bromo-substituted hydrazine with an alkene. organic-chemistry.org This palladium-catalyzed reaction forms a new carbon-carbon bond at the vinylic position of the alkene, typically with trans selectivity. organic-chemistry.orglibretexts.org The reaction involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org A variety of alkenes can be utilized, leading to the synthesis of substituted styrenyl-type derivatives. nih.gov
Chelation-Assisted and Ligand-Directed Coupling Strategies
The hydrazine group is a powerful directing group in transition metal-catalyzed C–H functionalization reactions. researchgate.netresearchgate.net This strategy enables the selective activation of otherwise inert C–H bonds, typically at the ortho-position of the phenyl ring, providing a direct route to substituted derivatives. researchgate.netnih.gov Palladium and rhodium are common catalysts for these transformations. researchgate.netnih.gov
In a typical catalytic cycle, the hydrazine moiety coordinates to the metal center (e.g., Pd(II)), forming a cyclometalated intermediate. nih.gov This chelation brings the metal catalyst into close proximity to the C–H bond on the aromatic ring, facilitating its cleavage. The resulting palladacycle can then react with a variety of coupling partners to form new carbon-carbon or carbon-heteroatom bonds. nih.gov For instance, Rh(III)-catalyzed C–H activation and annulation of arylhydrazines with alkynes or iodonium (B1229267) ylides have been developed to synthesize indoles and cinnolines, respectively. researchgate.netresearchgate.net While specific examples utilizing this compound are not prevalent in dedicated studies, the established methodologies for other arylhydrazines are broadly applicable. The presence of the bromo and methyl substituents on the ring would influence the electronic properties and steric environment, potentially affecting reaction kinetics and regioselectivity.
| Reaction Type | Catalyst | Coupling Partner | Potential Product Type |
| C-H Arylation | Pd(OAc)₂ | Diaryl-iodonium salts | Ortho-arylated hydrazine |
| C-H Annulation | [RhCpCl₂]₂ | Alkynes | Substituted Indole (B1671886) |
| C-H Annulation | [RhCpCl₂]₂ | Iodonium ylides | Substituted Cinnoline |
This table illustrates general chelation-assisted coupling strategies applicable to arylhydrazines.
Functionalization of the Hydrazine Moiety
The two nitrogen atoms of the hydrazine group are nucleophilic and serve as primary sites for functionalization through alkylation, acylation, and participation in cyclization reactions.
The nitrogen atoms of the hydrazine can be readily alkylated or acylated using appropriate electrophiles. N-Alkylation, typically achieved with alkyl halides, can proceed under basic conditions. N-Acylation reactions with reagents like acyl chlorides or anhydrides are also common, leading to the formation of stable acylhydrazides. organic-chemistry.org These reactions can be controlled to achieve mono- or di-substitution, although regioselectivity between the α- and β-nitrogens can be a challenge. For this compound, the β-nitrogen (NH₂) is generally more nucleophilic and sterically accessible than the α-nitrogen attached to the phenyl ring. Acyl substitution reactions can also be performed with activated amides to form acyl hydrazides under transition-metal-free conditions. organic-chemistry.org
| Reaction Type | Reagent | Product Class |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkylhydrazines |
| N-Acylation | Acyl Chloride (R-COCl) | N-Acylhydrazides |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonylhydrazides |
This table presents common functionalization reactions for the hydrazine moiety.
The bifunctional nature of the hydrazine moiety makes it an excellent linker for the synthesis of macrocycles and polymers. worldscientific.com Condensation of a hydrazine with difunctional electrophiles, such as dialdehydes or diketones, can lead to the formation of large ring systems. worldscientific.combeilstein-journals.org For example, hydrazine-based condensations have been employed to create large pyrrolic macrocycles and 14-membered hexaazamacrocycles. worldscientific.combeilstein-journals.org
In these syntheses, this compound can be used as a rigid building block. The hydrazine portion acts as the reactive site for cyclization, while the substituted phenyl group can be used to tune the solubility, conformation, and electronic properties of the resulting macrocycle. A notable strategy involves the acid-catalyzed deprotection of monomers containing a hydrazine linker, which can trigger spontaneous dimerization to form large, 24-membered macrocycles. nih.gov
Utilization in the Synthesis of Nitrogen-Containing Heterocyclic Compounds
Arylhydrazines are indispensable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are core structures in many pharmaceutical agents. researchgate.netthieme-connect.denih.gov
The most prominent application of this compound in heterocyclic synthesis is the construction of pyrazole (B372694) and pyrazolone (B3327878) rings. youtube.com The Knorr pyrazole synthesis, a classic and highly efficient method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. drugfuture.comresearchgate.netchemhelpasap.com The reaction is typically carried out in a protic solvent like ethanol, often with acid catalysis. chemhelpasap.com
When this compound reacts with a symmetric 1,3-diketone, a single pyrazole product is formed. However, reaction with an unsymmetrical 1,3-diketone can yield a mixture of two regioisomeric pyrazoles, with the outcome influenced by reaction parameters such as pH and solvent. rsc.orgcdnsciencepub.com The reaction with a β-ketoester, such as ethyl acetoacetate, leads to the formation of a pyrazolone, a class of compounds known for their biological activities. chemhelpasap.comnih.govorientjchem.org
| 1,3-Dicarbonyl Reactant | Product Type | Resulting Heterocycle Example |
| Acetylacetone | Pyrazole | 1-(4-bromo-3,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole |
| Dibenzoylmethane | Pyrazole | 1-(4-bromo-3,5-dimethylphenyl)-3,5-diphenyl-1H-pyrazole |
| Ethyl Acetoacetate | Pyrazolone | 1-(4-bromo-3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Ethyl Benzoylacetate | Pyrazolone | 1-(4-bromo-3,5-dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one |
This table shows the expected pyrazole and pyrazolone products from the reaction of this compound with various 1,3-dicarbonyl compounds based on the Knorr synthesis. drugfuture.comchemhelpasap.com
This compound is also a valuable synthon for heterocycles containing more than two nitrogen atoms, such as triazines. thieme-connect.de One common route involves the reaction of a hydrazine derivative with a precursor containing the other necessary nitrogen and carbon atoms. For instance, 2-chloro-4,6-disubstituted-1,3,5-triazines can be reacted with hydrazine hydrate (B1144303) to form a hydrazinyl-triazine intermediate. nih.gov This intermediate can then undergo a condensation reaction with an aldehyde or ketone to yield a triazine-hydrazone derivative. nih.gov Following this logic, this compound could be condensed with an aldehyde first to form a hydrazone, which is then used to build the triazine ring.
Furthermore, hydrazines are recognized starting materials for other multinitrogen systems like pyridazines and tetrazoles, expanding the synthetic utility of this compound in constructing diverse heterocyclic scaffolds. thieme-connect.denih.gov
Theoretical and Computational Chemistry Studies of 4 Bromo 3,5 Dimethylphenyl Hydrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the forefront of predicting the electronic behavior and reactivity of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can determine a molecule's frontier molecular orbitals and its most stable three-dimensional arrangements.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.net
For (4-bromo-3,5-dimethylphenyl)hydrazine, a hypothetical HOMO-LUMO analysis would likely reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the hydrazine (B178648) moiety (-NHNH2) and the electron-rich dimethylphenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom, marking the regions susceptible to nucleophilic attack.
A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited. researchgate.net This information is critical for predicting how this compound will interact with other reagents and for designing synthetic pathways. The analysis can also shed light on potential intramolecular charge transfer (ICT) phenomena within the molecule. researchgate.net
| Property | Predicted Significance for this compound |
| HOMO Energy | Indicates the electron-donating capacity, likely centered on the hydrazine group and the aromatic ring. |
| LUMO Energy | Indicates the electron-accepting capacity, influenced by the bromine substituent. |
| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Conformational Analysis and Energetic Profiles
The three-dimensional structure of a molecule plays a pivotal role in its reactivity and interactions. Conformational analysis of this compound would involve calculating the energies of different spatial arrangements (conformers) that arise from rotation around single bonds, particularly the C-N and N-N bonds.
By mapping the potential energy surface as a function of these rotations, the most stable, low-energy conformers can be identified. These stable conformations represent the most probable shapes the molecule will adopt and are essential for understanding its interaction with biological targets or other reactants. The energetic profiles would also reveal the energy barriers between different conformers, providing insight into the molecule's flexibility. For instance, the orientation of the hydrazine group relative to the phenyl ring will significantly impact its steric and electronic properties.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions, offering a balance between computational cost and accuracy. For this compound, DFT can be employed to map out the intricate details of its reactions.
Transition State Characterization and Activation Energy Determination
When this compound undergoes a chemical reaction, it passes through a high-energy transition state. DFT calculations can be used to locate and characterize the geometry of these transition states. By determining the energy of the transition state relative to the reactants, the activation energy for the reaction can be calculated.
A lower activation energy implies a faster reaction rate. For example, in a reaction involving the hydrazine group, DFT could be used to model the transition state for its oxidation or for its condensation with a carbonyl compound. This information is crucial for understanding the kinetics of reactions involving this compound. Studies on related hydrazine compounds have successfully used DFT to determine activation energies for decomposition pathways. researchgate.netrsc.org
Computational Exploration of Competing Reaction Pathways
Many chemical reactions can proceed through multiple competing pathways to yield different products. DFT calculations are instrumental in exploring these alternative routes. By calculating the activation energies for each potential pathway, the most favorable reaction mechanism can be identified.
For instance, in a substitution reaction on the aromatic ring, DFT could be used to compare the energetics of substitution at different positions relative to the existing substituents. Similarly, for reactions of the hydrazine moiety, different mechanisms, such as an elimination-conjugate base (E1cB) pathway, could be computationally investigated and compared. researchgate.net This predictive capability is invaluable for optimizing reaction conditions to favor the formation of a desired product.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations often model molecules in the gas phase, real-world chemistry occurs in solution. Molecular dynamics (MD) simulations can bridge this gap by simulating the behavior of this compound in the presence of solvent molecules over time.
MD simulations can provide a detailed picture of how solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's conformation and reactivity. For example, in a polar solvent, the hydrazine group would be expected to form hydrogen bonds, which could stabilize certain conformations and affect its nucleophilicity.
Furthermore, MD simulations can be used to study the intermolecular interactions between multiple molecules of this compound or its interactions with other molecules in a mixture. This is particularly relevant for understanding its properties in the solid state or in concentrated solutions. The simulations can reveal information about packing forces and the dominant types of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the macroscopic properties of the substance.
QSAR/QSPR Approaches for Property Prediction of Derived Chemical Series (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used in chemical and pharmaceutical research to correlate the structural or property-based descriptors of a series of compounds with their biological activities or physicochemical properties, respectively. While specific QSAR/QSPR models for derivatives of this compound are not extensively documented in publicly available literature, this section will outline the theoretical framework and methodological approach for establishing such models for the prediction of physicochemical properties.
The fundamental principle of QSAR/QSPR is that the variation in the physicochemical properties of a series of congeneric compounds is a function of the variation in their molecular structures. By developing a statistically robust mathematical model, it becomes possible to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery process.
For a chemical series derived from this compound, a hypothetical QSPR study would involve the following key steps:
Selection of a Training Set of Molecules: A diverse set of derivatives of this compound would be selected. This diversity would be achieved by introducing a variety of substituents at different positions on the phenyl ring or the hydrazine moiety.
Determination of Physicochemical Properties: The physicochemical properties of interest for the selected training set would be determined either experimentally or through reliable in-silico prediction methods. Properties relevant to a compound's behavior in various chemical processes (excluding biological interactions) could include:
Melting Point (°C)
Boiling Point (°C)
Water Solubility (log S)
Octanol-Water Partition Coefficient (log P)
Molar Refractivity
Polarizability
Dipole Moment
Calculation of Molecular Descriptors: A wide range of molecular descriptors would be calculated for each molecule in the training set. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:
Topological descriptors: These describe the atomic connectivity in the molecule (e.g., Wiener index, Randic index).
Geometrical descriptors: These relate to the three-dimensional arrangement of atoms (e.g., molecular surface area, molecular volume).
Electronic descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO and LUMO energies).
Physicochemical descriptors: These include properties like logP and molar refractivity, which can also be used as independent variables.
Model Development and Statistical Analysis: Using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the physicochemical property of interest with a selection of the calculated molecular descriptors. The goal is to find the best-fitting model with the highest predictive power.
Model Validation: The developed QSPR model must be rigorously validated to ensure its robustness and predictive capability. This is typically done using internal validation techniques (e.g., leave-one-out cross-validation) and, ideally, external validation with a separate test set of compounds that were not used in the model development.
Hypothetical QSPR Study for this compound Derivatives
To illustrate this process, consider a hypothetical set of derivatives of this compound where substituents are introduced at the para-position of a second phenyl ring attached to the hydrazine nitrogen. A QSPR model could be developed to predict a property such as the octanol-water partition coefficient (logP), which is crucial for understanding a compound's lipophilicity.
Table 1: Hypothetical Data for a QSPR Study of this compound Derivatives
| Compound ID | R-group | logP (Experimental) | Molecular Weight (MW) | Polar Surface Area (PSA) |
| 1 | -H | 4.2 | 291.19 | 38.1 |
| 2 | -Cl | 4.8 | 325.63 | 38.1 |
| 3 | -CH3 | 4.6 | 305.22 | 38.1 |
| 4 | -NO2 | 4.1 | 336.18 | 83.9 |
| 5 | -OCH3 | 4.3 | 321.22 | 47.3 |
In this hypothetical example, a QSPR model for logP might take the following form:
logP = b₀ + b₁ (MW) + b₂ (PSA)
Where b₀, b₁ and b₂ are coefficients determined by the regression analysis. Such a model, once validated, could be used to estimate the logP of other proposed derivatives, aiding in the selection of candidates with desired physicochemical profiles for further investigation.
Similar QSPR models could be developed for other properties of interest, providing a comprehensive in-silico assessment of novel derivatives of this compound. The reliability of these models is highly dependent on the quality of the input data and the statistical rigor applied during their development and validation.
Advanced Analytical Methodologies in Research on 4 Bromo 3,5 Dimethylphenyl Hydrazine and Its Derivatives
Spectroscopic Techniques for Elucidation of Novel Chemical Structures
Spectroscopic methods provide a detailed view into the molecular architecture of (4-bromo-3,5-dimethylphenyl)hydrazine and its derivatives, enabling researchers to confirm their identity and stereochemistry.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁵N NMR each offer unique and complementary information.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a derivative like N'-(4-bromo-3,5-dimethylphenyl)-N,N-dimethylformimidamide, the aromatic protons would appear as a singlet due to their symmetrical substitution. The methyl groups on the phenyl ring would also produce a singlet, typically in the range of δ 2.1-2.4 ppm. The protons of the hydrazine (B178648) and formimidamide moieties would have characteristic chemical shifts depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization state. In a compound like 4-bromo-3,5-dimethylaniline (B1281281), a precursor, the carbon atoms of the benzene (B151609) ring would show distinct signals. rsc.org The carbon attached to the bromine atom would be significantly influenced by the halogen's electronegativity and heavy atom effect. The methyl carbons would appear at a characteristic upfield shift.
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms in the hydrazine group. researchgate.netscience-and-fun.de The chemical shifts of the nitrogen atoms are sensitive to hybridization, substitution, and protonation state. For substituted phenylhydrazines, the ¹⁵N chemical shifts can help in distinguishing between different isomers and in studying tautomeric equilibria. acs.org The typical chemical shift range for primary aliphatic amines is 0 to 60 ppm, while for anilinium ions it is 40 to 60 ppm. science-and-fun.de
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-Br | - | ~115-120 |
| C-N | - | ~145-150 |
| C-CH₃ | - | ~138-140 |
| Aromatic CH | ~6.8-7.2 (singlet) | ~115-125 |
| CH₃ | ~2.2-2.4 (singlet) | ~20-22 |
| NH | Broad singlet | - |
| NH₂ | Broad singlet | - |
Note: These are predicted values based on data from structurally similar compounds and may vary based on experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.
For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. researchgate.netyoutube.com This pattern is a clear indicator of the presence of a single bromine atom in the molecule.
The fragmentation of phenylhydrazine (B124118) derivatives typically involves the cleavage of the N-N bond and the loss of small molecules or radicals. Common fragmentation pathways for this compound would likely include:
Loss of the NH₂ group.
Cleavage of the N-N bond to form a (4-bromo-3,5-dimethylphenyl) radical cation.
Loss of a methyl radical from the molecular ion.
Subsequent fragmentation of the aromatic ring.
Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular ion (with ⁷⁹Br) | ~214 |
| [M+2]⁺ | Molecular ion (with ⁸¹Br) | ~216 |
| [M-NH₂]⁺ | Loss of amino group | ~198/200 |
| [M-CH₃]⁺ | Loss of a methyl group | ~199/201 |
| [C₈H₉Br]⁺ | (4-bromo-3,5-dimethylphenyl) cation | ~199/201 |
Note: The m/z values are approximate and the presence of both ⁷⁹Br and ⁸¹Br isotopes will result in doublet peaks for bromine-containing fragments.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H and C-H stretching vibrations. The N-H stretching vibrations of the hydrazine group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C-N stretching vibration would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹. The presence of the bromine atom can be inferred from a C-Br stretching vibration in the lower frequency region of the spectrum, usually below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For this compound, the symmetric stretching of the aromatic ring would give a strong signal in the Raman spectrum. The C-Br stretching vibration is also often strong in the Raman spectrum.
Table 3: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H (Hydrazine) | Stretching | 3200-3400 (medium, broad) | 3200-3400 (weak) |
| Aromatic C-H | Stretching | 3000-3100 (medium) | 3000-3100 (strong) |
| Aliphatic C-H (CH₃) | Stretching | 2850-2960 (medium) | 2850-2960 (strong) |
| C=C (Aromatic) | Stretching | 1450-1600 (medium to strong) | 1450-1600 (strong) |
| C-N | Stretching | 1250-1350 (medium) | 1250-1350 (weak) |
| C-Br | Stretching | 500-700 (strong) | 500-700 (strong) |
Note: These are general ranges and the exact frequencies can be influenced by the molecular environment. researchgate.netcore.ac.ukdaneshyari.com
UV-Vis Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground electronic state to an excited state. For aromatic compounds like this compound, the spectrum is characterized by absorption bands arising from π → π* transitions of the benzene ring.
The substitution pattern on the benzene ring influences the position and intensity of these absorption bands. The hydrazine group, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The presence of the bromine atom can also influence the electronic transitions. The UV-Vis spectrum is useful for confirming the presence of the aromatic system and for quantitative analysis. For aniline (B41778), the maximum absorption is around 230 nm and a weaker band is around 280 nm. nist.gov Substituted anilines show shifts in these absorptions. researchgate.netnih.gov
Chromatographic Separation Techniques for Reaction Monitoring and Purity Assessment in Research
Chromatographic techniques are essential for separating components of a mixture, allowing for the monitoring of reaction progress and the assessment of the purity of the final product.
Advanced High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound and its derivatives, reversed-phase HPLC is a commonly employed mode.
Method development involves the optimization of several parameters to achieve good resolution, peak shape, and analysis time. Key parameters include:
Column: A C18 or C8 stationary phase is typically used for the separation of moderately polar aromatic compounds.
Mobile Phase: A mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. The gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate compounds with a wide range of polarities.
Detector: A UV detector is commonly used for aromatic compounds, with the detection wavelength set at or near the absorption maximum of the analyte. For higher sensitivity and selectivity, a fluorescence detector can be used if the compound is fluorescent or can be derivatized with a fluorescent tag. nih.govresearchgate.net Mass spectrometric (MS) detection provides molecular weight information and structural data, enhancing the confidence in peak identification. lcms.cznih.gov
Flow Rate and Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time.
A well-developed HPLC method is crucial for quality control, allowing for the detection and quantification of impurities, such as starting materials, by-products, or degradation products. helixchrom.com
Table 4: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a generic method and would require optimization for the specific compound and its matrix.
Gas Chromatography (GC) for Volatile Reaction Byproducts
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. In the synthesis of derivatives from this compound, such as pyrazoles through condensation reactions with β-dicarbonyl compounds, various volatile byproducts can be generated. These byproducts may include residual solvents, unreacted starting materials, or low molecular weight side-products. Monitoring and quantifying these volatile impurities is essential for reaction optimization and for ensuring the purity of the final product.
GC coupled with a mass spectrometer (GC-MS) is particularly effective as it provides both retention time data for quantification and mass spectra for confident identification of the volatile byproducts. The methodology typically involves headspace or direct injection of the reaction mixture's vapor phase or a solvent extract into the GC system.
Detailed Research Findings:
In a typical synthesis of pyrazole (B372694) derivatives from this compound, the reaction is often carried out in a solvent like ethanol (B145695) or acetic acid under reflux conditions. nih.govijsrch.com GC-MS analysis of the reaction headspace can reveal the presence of residual solvents and potential byproducts. For instance, in a reaction using ethanol as a solvent, the chromatogram would likely show a prominent peak for ethanol. Other potential volatile byproducts could arise from the decomposition of the hydrazine or the diketone starting materials under thermal stress.
The GC conditions are optimized to achieve good separation of these volatile components. A typical setup might involve a capillary column with a non-polar stationary phase and a temperature gradient program to elute compounds with a wide range of boiling points. nih.gov
Table 1: Representative GC-MS Data for Volatile Byproducts in a Pyrazole Synthesis
| Retention Time (min) | Identified Compound | Method of Identification | Probable Origin |
| 2.5 | Ethanol | MS Library Match | Solvent |
| 4.2 | Acetic Acid | MS Library Match | Catalyst/Solvent |
| 8.1 | 3,5-Dimethylaniline (B87155) | MS Library Match | Decomposition of this compound |
| 10.5 | 2,4-Pentanedione | MS Library Match | Unreacted starting material |
This table is a representative example based on typical reaction conditions and may not reflect the results of a single specific experiment.
Electrochemistry Studies for Redox Potentials and Electron Transfer Mechanisms
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox behavior of this compound and its derivatives. These studies provide valuable information about the oxidation and reduction potentials of the compounds, the stability of the resulting radical ions, and the mechanism of electron transfer. This knowledge is crucial for applications in areas such as organic electronics, sensor development, and understanding metabolic pathways.
In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential, and the resulting current is measured. The resulting voltammogram provides information about the redox processes.
Detailed Research Findings:
The electrochemical behavior of phenylhydrazines is influenced by the nature and position of substituents on the aromatic ring. The presence of the electron-donating methyl groups and the electron-withdrawing bromine atom in this compound will affect its oxidation potential. Generally, electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.
Studies on the electrooxidation of phenylhydrazine itself show an irreversible oxidation peak, indicating that the initially formed radical cation is unstable and undergoes subsequent chemical reactions. iosrjournals.orgnanochemres.org The oxidation of substituted phenylhydrazines, including those with bromo and methyl groups, is expected to follow a similar pattern, though the exact potentials will differ. The initial one-electron oxidation of the hydrazine moiety leads to a radical cation, which can then undergo further reactions such as dimerization or decomposition.
Table 3: Representative Electrochemical Data for Substituted Phenylhydrazines
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Electron Transfer Mechanism |
| Phenylhydrazine | ~0.7 | Irreversible, one-electron |
| 4-Bromophenylhydrazine | ~0.8 | Irreversible, one-electron |
| 3,5-Dimethylphenylhydrazine | ~0.6 | Irreversible, one-electron |
| This compound (estimated) | ~0.7 | Irreversible, one-electron |
This table provides estimated values based on the expected electronic effects of the substituents and data from related compounds. The exact values would need to be determined experimentally.
Applications of 4 Bromo 3,5 Dimethylphenyl Hydrazine and Its Derivatives in Advanced Chemical Sciences Non Clinical
Role as a Key Intermediate in Complex Organic Synthesis
The inherent reactivity of the hydrazine (B178648) group, coupled with the specific substitution pattern on the phenyl ring, positions (4-bromo-3,5-dimethylphenyl)hydrazine as a crucial intermediate in the construction of elaborate organic structures.
Building Block for Functional Organic Materials (e.g., polymers, liquid crystals, optoelectronic compounds)
While specific research detailing the use of this compound in the synthesis of polymers, liquid crystals, and optoelectronic compounds is not extensively documented, the general reactivity of phenylhydrazines suggests its potential in these areas. The hydrazine functional group can participate in various condensation reactions to form heterocyclic structures that are often the core of functional organic materials.
For instance, the reaction of hydrazines with dicarbonyl compounds is a well-established method for synthesizing five- and six-membered heterocyclic rings. These rings can then be polymerized or incorporated into larger molecular architectures to create materials with specific electronic and optical properties. The bromine atom on the phenyl ring of this compound offers a valuable handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's properties.
The synthesis of liquid crystals often involves the creation of molecules with a rigid core and flexible side chains. The substituted phenyl ring of this compound could serve as part of the rigid core, and the hydrazine moiety could be used to link it to other aromatic or aliphatic groups. The bromine atom could be substituted to introduce different functionalities that influence the mesomorphic properties of the final compound.
In the field of optoelectronics, compounds with extended π-conjugated systems are highly sought after. The Fischer indole (B1671886) synthesis, a classic reaction of phenylhydrazines, can be employed to create indole derivatives from this compound. wikipedia.orgbyjus.comnih.gov These indole-based structures can be further elaborated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Potential Functional Organic Materials Derived from this compound
| Material Type | Potential Synthetic Route | Key Structural Feature from Hydrazine | Potential Application |
| Poly-pyrazoles | Condensation with 1,3-dicarbonyl compounds followed by polymerization | Pyrazole (B372694) ring | High-performance polymers, gas separation membranes |
| Liquid Crystals | Formation of a hydrazone with a mesogenic aldehyde or ketone | Hydrazone linkage as a core component | Display technologies, optical sensors |
| Optoelectronic Compounds | Fischer indole synthesis followed by cross-coupling reactions | Indole core | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |
Precursor for the Synthesis of Fluorescent Probes and Dyes for Materials Science
Phenylhydrazine (B124118) derivatives are known precursors to a variety of dyes and fluorescent compounds. wikipedia.orgguidechem.comchemicalbook.com The reaction of this compound with appropriate carbonyl compounds can lead to the formation of hydrazones, which themselves can be fluorescent or can be cyclized to form highly fluorescent heterocyclic systems like pyrazolines and indoles.
The specific substitution on the phenyl ring of this compound can influence the photophysical properties of the resulting dyes. The electron-donating methyl groups and the electron-withdrawing bromine atom can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which is often responsible for fluorescence. The bromine atom also provides a site for further modification, allowing for the attachment of other fluorophores or functional groups to create sophisticated fluorescent probes for materials science applications, such as sensing and imaging.
Ligand Design and Catalytic Applications
The nitrogen atoms of the hydrazine group in this compound possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. This property allows for the design of novel ligands for various catalytic applications.
Metal Coordination Chemistry for Homogeneous and Heterogeneous Catalysis
Derivatives of this compound can be synthesized to act as bidentate or polydentate ligands. For example, reaction with β-diketones can yield pyrazole-based ligands, which are known to form stable complexes with a wide range of transition metals. These metal complexes can then be utilized as catalysts in various organic transformations.
Development of Chiral Catalysts from Hydrazine-Based Ligands
The synthesis of enantiomerically pure compounds is a major focus in modern chemistry. Chiral ligands are essential for the development of asymmetric catalysts. This compound can be reacted with chiral carbonyl compounds to form chiral hydrazones. These chiral hydrazones can then be used as ligands for transition metals to create chiral catalysts for a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The predictable stereochemistry of the chiral center in the ligand can induce high enantioselectivity in the catalytic transformation.
Applications in Agrochemical and Industrial Chemical Research as Synthetic Reagents (excluding biological activity)
Substituted phenylhydrazines are important intermediates in the synthesis of various agrochemicals and industrial chemicals. who.intnih.govscilit.com The Fischer indole synthesis, for example, is a powerful tool for the synthesis of substituted indoles, a structural motif found in many herbicides and plant growth regulators.
This compound can also be used to synthesize pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds with a broad range of applications in the agrochemical industry, including as herbicides and insecticides. dergipark.org.trnih.gov The reaction of this compound with a 1,3-dicarbonyl compound would lead to the formation of a substituted pyrazole, with the bromine atom available for further chemical modification to optimize its properties.
In industrial chemical research, this compound can serve as a versatile synthetic reagent for the preparation of a variety of organic compounds. Its ability to react with aldehydes and ketones to form stable hydrazones makes it a useful tool for the characterization and purification of carbonyl-containing compounds. guidechem.comchemicalbook.com Furthermore, the resulting hydrazones can be further transformed into other functional groups, making this reagent a valuable addition to the synthetic chemist's toolbox.
Components in Novel Material Coatings and Adhesives
Derivatives of this compound are showing significant promise in the formulation of advanced material coatings, particularly as corrosion inhibitors. The fundamental principle behind this application lies in the ability of these organic molecules to adsorb onto metal surfaces, forming a protective layer that shields the metal from corrosive agents. This adsorption is often facilitated by the presence of heteroatoms (like nitrogen in the hydrazine group) and the pi-electrons of the aromatic ring, which can interact with the vacant orbitals of the metal.
While specific studies on this compound are limited, research on analogous hydrazine derivatives provides strong evidence of their efficacy. For instance, various hydrazine derivatives have been demonstrated to be effective corrosion inhibitors for stainless steel and C-steel in acidic environments. nih.govbldpharm.com The mechanism of inhibition is typically mixed-type, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. The effectiveness of these inhibitors is concentration-dependent, with higher concentrations generally leading to greater inhibition efficiency. bldpharm.com
The following table summarizes the inhibition efficiency of some representative hydrazine derivatives, illustrating the potential of this class of compounds in corrosion protection.
| Hydrazine Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
| N-(2,4-Dinitrophenyl)-N'-(1H-pyrrol-2-ylmethylene)-hydrazine | C-steel | 1.0 M HCl | 80.70 |
| N-Benzo nih.govresearchgate.netdioxol-5-ylmethylene-N'-(2,4-dinitrophenyl)-hydrazine | C-steel | 1.0 M HCl | 91.30 |
| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid | C-steel | 1.0 M HCl | 91.34 |
| (E)-1-(2,4-dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine | C-steel | 1.0 M HCl | 88.80 |
This data is based on studies of various hydrazine derivatives and is presented to illustrate the potential applications of this compound derivatives in similar contexts. bldpharm.com
Reagents in Speciality Chemical Manufacturing
This compound serves as a valuable precursor in the synthesis of a variety of specialty chemicals, particularly heterocyclic compounds like pyrazoles and indoles. These classes of compounds are of significant interest due to their wide range of applications in material science and other areas of chemistry.
The synthesis of pyrazoles, for instance, can be achieved through the condensation reaction of this compound with a 1,3-dicarbonyl compound. The resulting pyrazole derivative would incorporate the bromo-dimethylphenyl moiety, which can be further functionalized to tune the properties of the final product. Pyrazole derivatives are known to be used in the development of conductive polymers and photovoltaic materials.
Similarly, the Fischer indole synthesis offers a route to produce indole derivatives from this compound. This reaction involves the acid-catalyzed rearrangement of the hydrazine with a ketone or aldehyde. Indole derivatives have found applications as corrosion inhibitors and as components in copolymers. mdpi.com
Development of Analytical Reagents Utilizing its Derivatives for Detection of Other Substances
Hydrazone derivatives of this compound are promising candidates for the development of novel analytical reagents. Hydrazones, which are formed by the reaction of a hydrazine with an aldehyde or ketone, can act as chromogenic or fluorogenic chemosensors for the detection of various analytes, including metal ions, anions, and organic molecules. researchgate.net
The principle behind their function as analytical reagents often involves a change in their spectroscopic properties (color or fluorescence) upon binding with the target analyte. The specificity of the reagent can be tailored by modifying the structure of the aldehyde or ketone used in its synthesis. For example, a hydrazone derived from this compound could be designed to selectively bind with a specific metal ion, leading to a detectable color change. This would enable the qualitative and quantitative analysis of that metal ion in a sample.
Research has shown that hydrazone-based sensors can be highly sensitive and selective. For example, hydrazone derivatives have been successfully employed for the detection of cadmium ions in water. mdpi.com While specific analytical methods using derivatives of this compound are yet to be widely reported, the established utility of the broader hydrazone class points to a fertile ground for future research and development in this area.
Supramolecular Chemistry and Self-Assembly Studies of Hydrazine-Derived Architectures
The derivatives of this compound, particularly pyrazoles, are excellent building blocks for supramolecular chemistry and the study of self-assembly. The presence of hydrogen bond donors (the N-H group of the pyrazole ring) and acceptors (the other nitrogen atom) allows these molecules to form well-defined, ordered structures through hydrogen bonding interactions. nih.gov
The resulting supramolecular architectures can range from simple dimers to complex, extended networks. The specific arrangement of the molecules in the solid state is influenced by factors such as the substituents on the pyrazole ring and the crystallization conditions. The bromo and dimethylphenyl substituents on the parent hydrazine would be incorporated into the final pyrazole structure, influencing its steric and electronic properties and, consequently, the nature of the self-assembled architecture.
The study of these self-assembled structures is crucial for the rational design of new materials with desired properties, such as specific optical or electronic characteristics. For instance, the alignment of chromophoric pyrazole units in a supramolecular assembly can lead to materials with interesting photophysical properties.
Future Research Directions and Emerging Trends for 4 Bromo 3,5 Dimethylphenyl Hydrazine
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The complexity of modern drug discovery and materials development necessitates a rapid pace of synthesis and screening that can only be achieved through automation. youtube.com High-Throughput Experimentation (HTE) and automated synthesis platforms are becoming central to accelerating the design-make-test-analyze (DMTA) cycle. mit.eduyoutube.com The (4-bromo-3,5-dimethylphenyl)hydrazine scaffold is exceptionally well-suited for these technologies.
Future research will likely focus on incorporating this hydrazine (B178648) into automated workflows. The reactive hydrazine group can be utilized in automated condensation reactions to generate large libraries of hydrazones, pyrazoles, and other heterocycles. Simultaneously, the bromine atom serves as a reliable anchor point for automated cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the systematic introduction of diverse molecular fragments. youtube.com HTE platforms can be employed to rapidly screen catalysts, solvents, and reaction conditions to optimize these transformations, minimizing waste and maximizing yield for libraries built upon the this compound core. acs.org This approach enables the generation of hundreds or thousands of distinct derivatives for biological or material screening with a speed unattainable through manual synthesis. youtube.com
Table 1: Potential Automated Reactions for this compound Derivative Libraries
| Reaction Type | Reactive Site | Potential Reagent Class | Resulting Scaffold |
| Condensation | Hydrazine | Aldehydes, Ketones | Hydrazones |
| Cyclocondensation | Hydrazine | 1,3-Dicarbonyls | Pyrazoles |
| Suzuki Coupling | Aryl Bromide | Boronic Acids/Esters | Biaryls |
| Buchwald-Hartwig | Aryl Bromide | Amines, Amides | Aryl Amines/Amides |
Exploration of Photoredox and Electrosynthetic Pathways
In recent years, photoredox and electrosynthesis have emerged as powerful strategies in organic chemistry, offering mild and often unique reaction pathways. youtube.comacs.org These methods are at the forefront of modern synthetic innovation and represent a significant area of future exploration for this compound.
Visible-light photoredox catalysis, in particular, opens new avenues for C-N bond formation. frontiersin.org Research has shown that organic dyes like Eosin Y can facilitate the coupling of arylhydrazines with activated C-H bonds under irradiation with visible light, using air as a green oxidant. researchgate.net Applying this methodology to this compound could enable direct C-N coupling reactions without the need for pre-functionalized substrates. Furthermore, photocatalytic systems have been developed for the cleavage of N-N bonds in hydrazines, providing a mild route to generating secondary amines. nih.govnih.gov This could be exploited to convert derivatives of this compound into novel amine compounds.
Electrosynthesis offers an alternative green approach. Electrochemical methods are being developed for the oxidative N-N coupling of ammonia (B1221849) surrogates to produce hydrazines, which could represent a future sustainable pathway to the parent compound itself. acs.org Moreover, derivatives of the core scaffold could find use as electrocatalysts. For instance, related organic molecules have been investigated for their ability to catalyze the electrooxidation of hydrazine in fuel cells, a field where novel, metal-free catalysts are in high demand. nih.gov
Green Chemistry Principles in Synthetic and Derivatization Strategies
The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally friendly processes. futuremarketinsights.commarketresearchfuture.com Future research on this compound will increasingly be guided by the principles of green chemistry.
The traditional synthesis of aryl hydrazines via diazotization of anilines followed by reduction with agents like tin salts generates explosive intermediates and significant inorganic waste. nih.gov A key future direction is the widespread adoption of transition-metal-catalyzed cross-coupling reactions between an aryl halide (e.g., 1-bromo-4-iodo-3,5-dimethylbenzene) and hydrazine hydrate (B1144303). nih.gov Palladium or copper-catalyzed systems can offer higher efficiency, avoid hazardous intermediates, and reduce waste streams. nih.govresearchgate.net Performing these couplings in greener solvents, such as water, further enhances the environmental credentials of the synthesis. researchgate.net
For derivatization, microwave-assisted synthesis presents a green alternative to conventional heating, often leading to shorter reaction times, reduced side products, and solvent-free conditions. researchgate.netresearchgate.net Applying microwave irradiation to the synthesis of hydrazones, pyrazoles, and other heterocycles from this compound is a promising trend for improving the efficiency and sustainability of these processes.
Table 2: Comparison of Synthetic Routes to Aryl Hydrazines
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Green Chemistry Relevance |
| Classical Route | Arylamine | NaNO₂, HCl, SnCl₂/Na₂S₂O₅ | Inexpensive reagents | Explosive intermediates, high salt waste | Low |
| Catalytic Coupling | Aryl Halide, Hydrazine | Pd or Cu catalyst, Base | High selectivity, avoids diazonium salts, lower waste | Catalyst cost, ligand sensitivity | High |
Application of Machine Learning and Artificial Intelligence for Reaction Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. medium.com These computational tools can predict reaction outcomes, optimize conditions, and forecast the properties of novel molecules, thereby accelerating research and reducing the reliance on trial-and-error experimentation. mit.edu
For this compound, ML models can be trained on existing reaction data to predict the yields and selectivity of future derivatization attempts. mit.edu For instance, an ML model could predict the success of a Suzuki coupling with a novel boronic acid or forecast the regioselectivity of a pyrazole (B372694) formation with a new dicarbonyl substrate. mit.edu This predictive power allows chemists to prioritize experiments that are most likely to succeed, saving time and resources. Δ-learning models, which use ML to correct low-level quantum chemistry calculations, can predict reaction properties like activation energies with high accuracy at a fraction of the computational cost, further streamlining reaction design. nih.gov
Beyond reaction prediction, AI can be used to screen virtual libraries of this compound derivatives for desired properties. By learning from known data, AI models could predict the biological activity (e.g., anticancer, antibacterial) or material properties (e.g., bandgap, charge mobility) of thousands of hypothetical compounds, guiding synthetic efforts toward candidates with the highest potential. mdpi.comnih.gov
Multicomponent Reaction Development Incorporating the this compound Scaffold
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are a cornerstone of green and efficient synthesis. nih.gov Arylhydrazines are highly valuable building blocks in MCRs, particularly for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org
A significant future trend is the design of novel MCRs that specifically incorporate the this compound scaffold. Its hydrazine functionality can readily participate in condensation and cyclization cascades. For example, it can be used in MCRs with aldehydes, active methylene (B1212753) compounds, and other reagents to rapidly assemble complex heterocyclic systems like pyrazoles and pyranopyrazoles. beilstein-journals.orgnih.gov The presence of the bromo-dimethylphenyl group adds a valuable dimension, allowing for post-MCR modifications via cross-coupling, thereby expanding the structural diversity accessible from a single MCR. A copper-catalyzed three-component reaction of aldehydes and aryl hydrazines to form N',N'-diaryl acylhydrazines is one such example of an advanced reaction where this scaffold could be employed. rsc.org The development of new MCRs featuring this building block will enable the rapid generation of molecular libraries with high structural complexity for screening in drug discovery and materials science.
Expansion of Applications into Novel Technologies and Material Science Frontiers
While much of the focus on hydrazine derivatives has been in pharmaceuticals and agrochemicals, the unique electronic and structural features of the this compound scaffold make it a compelling candidate for materials science and novel technologies.
The formation of hydrazones from aryl hydrazines is known to produce amorphous molecular materials with potential applications in organic electronics. researchgate.net Derivatives of this compound could be explored as charge-transporting layers in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromo-substituent provides a handle for tuning electronic properties or for polymerization to create functional polymers. There is also emerging interest in using bromo-substituted hydrazine derivatives in perovskite solar cells, where they can act as passivating agents to reduce defects and improve device efficiency.
Furthermore, hydrazine-based compounds are central to fuel cell technology. researchandmarkets.com While often used as a fuel, derivatives can also function as electrocatalysts for fuel oxidation. nih.gov The this compound core could be elaborated into novel metal-free catalysts for next-generation hydrazine fuel cells, offering a potentially more sustainable and cost-effective alternative to traditional platinum-based catalysts. nih.gov Its potential as a monomer for creating functional materials like Covalent Organic Frameworks (COFs) also represents a promising, yet unexplored, frontier. bldpharm.com
Q & A
Q. What are the standard synthetic routes for (4-bromo-3,5-dimethylphenyl)hydrazine?
The compound is typically synthesized by reacting 4-bromo-3,5-dimethylaniline with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. The product is isolated via crystallization, ensuring high purity. Key steps include diazotization (if applicable) and careful control of stoichiometry to minimize byproducts. Characterization is performed using NMR, LC/MS, and elemental analysis to confirm structure and purity .
Q. How is the structural integrity of this compound validated in experimental settings?
Structural validation involves:
- Single-crystal X-ray diffraction (SC-XRD): Utilizes programs like SHELXL for refining crystallographic data to determine bond lengths and angles .
- Spectroscopic methods: H/C NMR confirms proton environments and carbon frameworks, while LC/MS verifies molecular weight and fragmentation patterns .
- Elemental analysis: Matches calculated and observed C/H/N/Br percentages to ensure stoichiometric accuracy .
Q. What are the primary chemical reactions involving this compound?
The compound participates in:
- Oxidation: Forms azo derivatives using agents like KMnO or HO, relevant in dye chemistry .
- Condensation: Reacts with carbonyl groups (e.g., aldehydes/ketones) to form hydrazones, useful in heterocyclic synthesis (e.g., pyrazolines or triazoles) .
- Substitution: Bromine can be replaced via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, enabling structural diversification .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of derivatives?
- Catalyst selection: Iron catalysts (e.g., FeCl) improve reduction efficiency of nitro groups in multi-step syntheses .
- Temperature control: Reflux in acetic acid (e.g., 75–80°C) enhances condensation kinetics while avoiding decomposition .
- Purification: Silica gel chromatography (dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures isolates pure products .
Q. What strategies address contradictions in spectroscopic data for hydrazine derivatives?
- Multi-technique validation: Cross-verify NMR shifts with computational models (DFT) to resolve ambiguities in tautomeric forms .
- Isotopic labeling: Use N-labeled hydrazine to track nitrogen environments in complex reaction pathways .
- Crystallographic refinement: Resolve steric clashes or disorder in SC-XRD data using SHELXL’s restraints/constraints .
Q. How does this compound compare to halogenated analogs in reactivity?
Comparative studies show:
- Electrophilicity: Bromine’s lower electronegativity vs. Cl/F increases susceptibility to nucleophilic substitution, aiding cross-coupling reactions .
- Steric effects: 3,5-dimethyl groups hinder ortho-substitution but stabilize intermediates in cyclization reactions (e.g., indole synthesis) .
- Biological activity: Bromine enhances lipophilicity, improving membrane permeability in enzyme inhibition assays vs. chloro analogs .
Q. What methodologies assess the compound’s interaction with biological targets?
- Enzyme inhibition assays: Measure IC values against targets (e.g., kinases) using fluorescence polarization or calorimetry .
- Covalent binding studies: Employ mass spectrometry to identify adducts formed via hydrazone linkages with nucleophilic residues (e.g., lysine) .
- Molecular docking: Simulate binding modes using software like AutoDock Vina, guided by crystallographic data of target proteins .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
